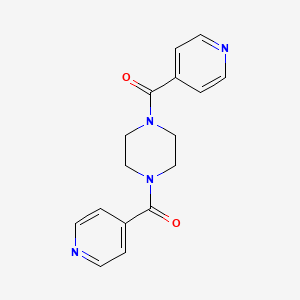

1,4-diisonicotinoylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(pyridine-4-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-15(13-1-5-17-6-2-13)19-9-11-20(12-10-19)16(22)14-3-7-18-8-4-14/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOCAFLVISLZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351658 | |

| Record name | ST50908652 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17433-18-0 | |

| Record name | ST50908652 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Diisonicotinoylpiperazine and Its Derivatives

Established Synthetic Routes to N,N'-Diacylated Piperazines

The most direct and widely established method for synthesizing N,N'-diacylated piperazines, including 1,4-diisonicotinoylpiperazine, is the direct acylation of the parent piperazine (B1678402) heterocycle. Piperazine, with its two secondary amine nitrogens, readily undergoes nucleophilic substitution with acylating agents. researchgate.net This class of reactions is fundamental to the construction of many biologically active molecules and pharmaceutical agents. nih.govnih.gov

The classical approach involves the reaction of piperazine with two equivalents of an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. For the synthesis of this compound, this would typically involve reacting piperazine with isonicotinoyl chloride. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, the direct coupling of a carboxylic acid with piperazine can be achieved using coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of the amide bond between the piperazine nitrogens and the carboxylic acid's carbonyl group. mdpi.com This method is common in the synthesis of various amides and peptides and is applicable to the formation of N,N'-diacylated piperazines from the corresponding carboxylic acids.

Reductive amination is another established route, though more commonly used for N-alkylation, it can be adapted for forming related structures. researchgate.netmdpi.com However, for di-acylation, direct condensation remains the most straightforward and frequently employed strategy.

| Method | Reactants | Typical Reagents/Conditions | Key Features |

| Direct Acylation (Acyl Halide) | Piperazine + 2 eq. Isonicotinoyl Chloride | Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine (B128534), Pyridine) | High reactivity, often fast and high-yielding. |

| Direct Acylation (Anhydride) | Piperazine + 2 eq. Isonicotinic Anhydride | Aprotic solvent, may require heating | Generally less reactive than acyl chlorides. |

| Amide Coupling | Piperazine + 2 eq. Isonicotinic Acid | Coupling Agent (e.g., DCC, HATU), Activator (e.g., DMAP, HOBt), Solvent (e.g., DMF, DCM) | Milder conditions, suitable for sensitive substrates. mdpi.com |

Targeted Synthesis of Isonicotinoyl Functionalities

The synthesis of this compound specifically involves the introduction of the isonicotinoyl group, which is derived from isonicotinic acid (pyridine-4-carboxylic acid). The isonicotinoyl moiety is a key component in a number of compounds studied for their therapeutic value. mdpi.com

A prevalent method for this targeted synthesis is the reaction between piperazine and two equivalents of isonicotinic acid in the presence of a carbodiimide (B86325) coupling agent. For instance, research on the synthesis of novel anti-inflammatory agents from isonicotinic acid utilized DCC and DMAP in DMF to couple the acid with various amines. mdpi.com Applying this to piperazine, the reaction would proceed as follows:

Step 1: Isonicotinic acid is activated by DCC to form a highly reactive O-acylisourea intermediate.

Step 2: One of the secondary amine nitrogens of piperazine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Step 3: The intermediate collapses, eliminating the dicyclohexylurea (DCU) byproduct and forming the first amide bond, yielding 1-isonicotinoylpiperazine.

Step 4: The process is repeated on the second piperazine nitrogen to yield the final product, this compound.

The use of an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) is crucial for solubilizing the reactants and facilitating the reaction.

An alternative, often higher-yielding, route involves the use of isonicotinoyl chloride hydrochloride. This acyl chloride can be reacted directly with piperazine in a suitable solvent, with a tertiary amine base like triethylamine added to scavenge the HCl generated during the reaction, driving the equilibrium towards the di-substituted product.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, minimizing side reactions, and ensuring the process is efficient and scalable. Key parameters that are typically adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and reagents. scielo.br

Studies on analogous synthesis, such as the oxidative coupling of phenylpropanoids, demonstrate that systematic variation of conditions can lead to significant improvements. scielo.br For the synthesis of this compound via amide coupling, the following optimizations can be considered:

Solvent: The choice of solvent can influence reaction rates and solubility of reactants and byproducts. While DMF is effective, other solvents like acetonitrile (B52724) might offer a better balance between conversion and selectivity and can be considered a "greener" alternative. scielo.br

Coupling Reagents: While DCC is a classic choice, modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic Anhydride) can offer faster reaction times, higher yields, and easier purification due to water-soluble byproducts.

Base: In reactions involving acyl chlorides, the choice and amount of base are crucial. Using a non-nucleophilic hindered base can prevent side reactions. Stoichiometry must be carefully controlled to neutralize the acid byproduct without interfering with the main reaction.

Temperature: Amide coupling reactions are often performed at room temperature, but gentle heating can sometimes increase the reaction rate. However, higher temperatures may also lead to side product formation and racemization in chiral systems. beilstein-journals.org

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time, preventing the formation of degradation products from prolonged reaction times. scielo.br

| Parameter | Variable | Potential Impact on Synthesis | Reference for Principle |

| Solvent | Dichloromethane, Acetonitrile, DMF | Affects solubility, reaction rate, and ease of purification. Acetonitrile can offer a good balance of conversion and selectivity. | scielo.br |

| Temperature | 0 °C to Reflux | Influences reaction kinetics; higher temperatures may increase speed but can also promote side reactions. | scielo.brbeilstein-journals.org |

| Time | 1 to 24 hours | Shorter times may be insufficient for completion, while longer times can lead to product degradation. | scielo.br |

| Reagents | DCC/DMAP vs. HATU vs. Acyl Chloride/Base | Choice of reagents affects efficiency, yield, and purification strategy. | mdpi.com |

Stereochemical Control in Analogous Piperazine Derivative Synthesis

While this compound is an achiral molecule, the synthesis of its structurally analogous C-substituted derivatives often requires precise control over stereochemistry. The development of methods to selectively produce specific stereoisomers (enantiomers or diastereomers) of substituted piperazines is a significant area of research, as stereochemistry can profoundly impact biological activity. researchgate.netrsc.org

Several strategies are employed to achieve stereochemical control:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or their derivatives. For example, homochiral cis-2,5-disubstituted piperazines have been synthesized from (S)-amino acids. rsc.org A multi-step sequence can convert an optically pure amino acid into a chiral 1,2-diamine, which then undergoes cyclization to form the desired enantiopure piperazine derivative. nih.gov

Asymmetric Catalysis: Chiral catalysts are used to favor the formation of one enantiomer over the other. Palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org

Diastereoselective Reactions: When a molecule already contains a stereocenter, new stereocenters can be introduced with a specific orientation relative to the existing one. A highly diastereoselective intramolecular hydroamination has been used as a key step in a modular synthesis of trans-2,6-disubstituted piperazines. rsc.org Interestingly, X-ray diffraction revealed that the resulting piperazine ring adopted a twist-boat conformation rather than the more common chair conformation, a detail that can be critical for its biological function. rsc.org

These advanced methods underscore the limitations of older synthetic routes and provide access to a much greater structural and stereochemical diversity of piperazine-based compounds. rsc.org

Novel Synthetic Approaches for Functionalized this compound Scaffolds

While traditional methods focus on N-acylation, modern synthetic chemistry seeks to create more complex, functionalized piperazine scaffolds. This involves introducing substituents not only on the nitrogen atoms but also directly onto the carbon atoms of the piperazine ring. Such modifications are crucial as only about 20% of piperazine-containing compounds in medicinal chemistry feature carbon-atom substitutions. researchgate.net

C-H Functionalization: A major recent advancement is the direct functionalization of C-H bonds on the piperazine ring, which avoids lengthy pre-functionalization steps. Photoredox catalysis has emerged as a powerful tool for this purpose. researchgate.netmdpi.com

Mechanism: A photocatalyst (e.g., an iridium complex) is excited by light and becomes a strong oxidant. It can then abstract an electron from the N-Boc-protected piperazine, generating a radical cation. Subsequent deprotonation creates an α-amino radical adjacent to the nitrogen. This radical can then couple with various partners like aryl or vinyl groups. mdpi.com

Applications: This methodology has been successfully used for the C-H arylation, vinylation, and alkylation of the piperazine core, providing direct access to α-substituted piperazines. mdpi.com This opens up new avenues for creating novel derivatives of scaffolds like this compound, where functional groups could be installed on the ring carbons.

One-Pot Syntheses: To improve efficiency and sustainability, one-pot procedures are being developed. A simplified, one-step synthesis for monosubstituted piperazines has been reported that avoids the use of protecting groups by using a protonated piperazine and heterogeneous catalysis. nih.gov Adapting such principles could lead to more streamlined syntheses of disubstituted derivatives.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Lipases have been used to catalyze the [3+3] annulation reaction to form functionalized 1,4-dihydropyridines, demonstrating the potential of enzymes in synthesizing complex heterocyclic structures under mild conditions. rsc.org This approach could be explored for the selective acylation or modification of piperazine-based scaffolds.

These novel approaches provide powerful tools for expanding the chemical space around the this compound core, enabling the synthesis of a new generation of functionalized derivatives for further research.

Coordination Chemistry of 1,4 Diisonicotinoylpiperazine

Ligand Design and Coordination Modes of 1,4-Diisonicotinoylpiperazine

Ditopic and Polydentate Coordination Sites

This compound is a classic example of a ditopic ligand, possessing two distinct and spatially separated coordination sites. These sites are the nitrogen atoms of the two pyridine (B92270) rings. This ditopic nature allows the ligand to bridge two different metal centers, facilitating the formation of one-, two-, or three-dimensional coordination polymers.

Beyond its ditopic character, the ligand can also exhibit polydentate coordination. The carbonyl oxygen atoms of the isonicotinoyl groups can also participate in coordination to metal ions. For instance, in a cobalt(II) coordination polymer, the ligand acts in an exotetradentate fashion, binding to cobalt centers through both the pyridyl nitrogen atoms and the formyl oxygen atoms. libretexts.org This versatility in coordination allows for the construction of intricate network structures. For example, a zinc(II) coordination polymer features N,N′-bis-(pyridine-4-carboxamido)piperazine (a synonym for this compound) ligands connecting zinc ions to form a tri-periodic network with a complex topology. biointerfaceresearch.com

The flexibility of the piperazine (B1678402) ring, which can exist in chair or boat conformations, adds another layer of complexity and tunability to the coordination assemblies. In one documented crystal structure, the piperazine ring of the ligand adopts a chair conformation. rsc.org

Metal Ion Selectivity and Binding Affinity

The coordination behavior of this compound and its derivatives is influenced by the nature of the metal ion. While specific quantitative data on the binding affinity and selectivity of this compound for different metal ions is not extensively documented in the reviewed literature, studies on related piperazine-based ligands provide valuable insights.

For instance, research on tripodal piperazine cyclophane receptors functionalized with bipyridine units has demonstrated selective binding towards certain transition metal ions. These studies have shown a selectivity order that deviates from the typical Irving-Williams series, highlighting the role of the preorganized ligand structure in dictating metal ion preference. researchgate.net In one case, a cyclophane exhibited exceptionally high selectivity for Cu(II) ions over other divalent transition metals like Co(II), Fe(II), and Ni(II). researchgate.net This suggests that the rigid or semi-rigid framework of such ligands can create coordination pockets with specific sizes and electronic properties that favor binding to particular metal ions. The principles of hard and soft acids and bases (HSAB) also play a role, where hard metal ions tend to prefer coordination with hard donor atoms like oxygen, while soft metal ions favor soft donor atoms like nitrogen.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The resulting products can range from discrete molecular complexes to extended coordination polymers, depending on the reaction conditions, the metal-to-ligand ratio, and the presence of co-ligands or counter-ions.

Preparation of Discrete Coordination Complexes

While much of the research has focused on the formation of coordination polymers, the synthesis of discrete, zero-dimensional (0D) metal complexes with this compound is also achievable. These complexes typically form when the coordination sites of the metal ion are saturated by a limited number of ligands, preventing the extension into a polymeric network. For example, a cobalt(II) complex with a related isonicotinamide (B137802) ligand has been synthesized as a discrete octahedral complex. The general approach involves dissolving the ligand and the metal salt in a solvent or a mixture of solvents and allowing the complex to crystallize. The stoichiometry of the reactants and the nature of the counter-anion can significantly influence whether a discrete complex or a polymer is formed.

Structural Elucidation via X-ray Crystallography and Spectroscopic Techniques

For instance, the crystal structure of a zinc(II) coordination polymer with N,N′-bis-(pyridine-4-carboxamido)piperazine revealed a five-coordinate Zn(II) ion with a geometry intermediate between square-pyramidal and trigonal-bipyramidal. biointerfaceresearch.com In another example, a cobalt(II) complex with the isomeric ligand bis(4-pyridylcarbonyl)piperazine showed a slightly distorted octahedral coordination environment around the Co(II) ion, which lies on a crystallographic inversion center. libretexts.org

Spectroscopic techniques are crucial for characterizing these complexes in both solid and solution states.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=O (carbonyl) and C=N (pyridine) stretching bands upon complexation provide evidence of metal-ligand bond formation. For example, in pyrazine (B50134) derivative complexes, shifts in the ν(C=N) and ν(C=C) vibration modes to higher wavenumbers confirm the involvement of the nitrogen atom in bonding with the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding sites and the solution-state structure of the complex.

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, which can be used to deduce the coordination geometry of the metal ion.

The following table summarizes the key structural features of a representative coordination polymer of this compound.

| Feature | Description |

| Compound | {[Zn(C₁₀H₆O₄)(C₁₆H₁₆N₄O₂]·2.5H₂O}n biointerfaceresearch.com |

| Ligands | N,N′-bis-(pyridine-4-carboxamido)piperazine (4-pcap), 2-carboxycinnamate (cca) |

| Metal Ion | Zn(II) |

| Coordination Geometry | Five-coordinate, intermediate between square-pyramidal and trigonal-bipyramidal |

| Network Topology | Non-interpenetrated, tri-periodic with a (4¹²6³) pcu topology |

| Ligand Conformation | Piperazinyl ring is disordered over two chair conformations |

Supramolecular Assembly and Host Guest Interactions of 1,4 Diisonicotinoylpiperazine

Principles of Self-Assembly Mediated by 1,4-Diisonicotinoylpiperazine

The self-assembly of this compound into well-defined supramolecular architectures is governed by the intrinsic chemical information encoded within its molecular structure. The molecule acts as a "tecton," a fundamental building block whose specific geometry and functional groups direct its spontaneous organization into larger, non-covalently bonded assemblies.

The key features driving this process are:

Directional Hydrogen Bonding Sites: The molecule possesses both hydrogen bond donors (the N-H groups of the amide linkages) and acceptors (the carbonyl oxygen atoms and the nitrogen atoms of the pyridine (B92270) rings). This predictable arrangement allows for the formation of robust and directional intermolecular connections.

Rigid Piperazine (B1678402) Scaffold: The piperazine ring, typically found in a stable chair conformation, acts as a rigid spacer. This separates the two isonicotinoyl moieties, providing a defined distance and orientation between the functional end groups. In crystalline structures, the piperazine ring is often situated about a crystallographic inversion center. nih.gov

Coordination Vectors: The nitrogen atoms of the terminal pyridine rings act as effective coordination sites for metal ions. This allows the ligand to function as a linear, ditopic linker, bridging metal centers to form extended coordination polymers or discrete, closed architectures. nih.gov

The principle of self-assembly relies on the cumulative effect of multiple weak, non-covalent interactions. The precise balance of these forces, along with the geometric constraints of the ligand, dictates the final topology of the supramolecular product, whether it be an extended network or a discrete molecular entity.

Role of Non-Covalent Interactions in Architectural Formation

A hierarchy of non-covalent interactions works in concert to guide the formation of stable and ordered architectures from this compound building blocks. These interactions are highly directional and are fundamental to the field of crystal engineering.

Hydrogen Bonding Networks (e.g., C-H···O, N-H···O)

Hydrogen bonds are primary contributors to the structural cohesion of assemblies involving this compound. The classic N-H···O hydrogen bond, formed between the amide proton and a carbonyl oxygen of an adjacent molecule, is a powerful and directional interaction that often leads to the formation of one-dimensional tapes or chains.

| Interaction Type | Donor | Acceptor | Typical Role in Assembly |

| N-H···O | Amide N-H | Carbonyl O | Formation of primary 1D chains and tapes. |

| C-H···O | Pyridine/Piperazine C-H | Carbonyl O | Cross-linking of chains; stabilization of 3D packing. |

| O-H···O | Solvent (e.g., Water) | Carbonyl O | Anchoring solvent molecules; stabilizing voids in networks. nih.gov |

C-H···π Interactions and Their Directionality

C-H···π interactions, where a C-H bond points towards the electron-rich face of a pyridine ring, represent another class of weak hydrogen bonds that contribute to the stability of the supramolecular architecture. These interactions are highly directional and play a subtle but important role in controlling the precise orientation of molecules relative to one another. The hydrogen atoms of the piperazine ring or the pyridine ring can act as the C-H donor in these interactions, further guiding the assembly into a well-defined three-dimensional arrangement.

Formation of Supramolecular Architectures and Assemblies

The combination of coordination bonds and other non-covalent interactions allows this compound to form a variety of supramolecular architectures, ranging from extended, infinite networks to discrete, closed systems.

Construction of Molecular Capsules and Cages

While this compound is an excellent ligand for forming extended coordination polymers, its geometry also makes it a prime candidate for the construction of discrete molecular capsules and cages. nih.gov These structures are typically formed through coordination-driven self-assembly, where a specific number of ligands react with metal ions that provide the vertices of a polyhedron.

In a typical assembly, a metal ion with a preference for a specific coordination geometry (e.g., square planar Pd(II) or Pt(II)) is mixed with the this compound ligand. The defined angles of the metal complex and the linear nature of the ligand direct the components to assemble into a finite, cage-like structure with an internal cavity. The size and shape of this cavity are determined by the length of the ligand and the coordination number of the metal. Such molecular cages are of significant interest for their ability to encapsulate guest molecules, acting as molecular flasks, sensors, or delivery vehicles. Although this ligand possesses the ideal characteristics for cage formation, specific examples of discrete cages involving this compound were not prominently found in the surveyed literature, which more frequently documents its role in forming extended coordination polymers. nih.gov

| Assembly Component | Role in Cage Formation | Potential Examples |

| This compound | Linear Edge or Face of Polyhedron | Ligand |

| Metal Ion | Vertex of Polyhedron | Pd(II), Pt(II), Zn(II) |

| Guest Molecule | Encapsulated Species | Small organic molecules, anions |

Development of 1D, 2D, and 3D Supramolecular Polymers and Networks

The structural rigidity and the presence of multiple hydrogen bond acceptors and donors in this compound facilitate its self-assembly into well-defined supramolecular architectures. The dimensionality of these structures is dictated by the nature of the intermolecular interactions, which can be tuned through the choice of co-formers and crystallization conditions.

The isonicotinoyl moieties, with their pyridine rings, are particularly effective in forming hydrogen bonds and coordination complexes. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the amide N-H group of the piperazine linkage provides a hydrogen bond donor site. This combination allows for the formation of robust one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) frameworks.

For instance, piperazine derivatives have been widely utilized as building blocks for the self-assembly of supramolecular hydrogen-bonded crystalline networks. In a related system, piperazine-1,4-diol (B14613724) was found to form distinct 2D layered structures when co-crystallized with various acids, highlighting the influence of the co-former in directing the dimensionality of the resulting network. nih.gov Similarly, piperazine itself has been shown to form 3D hydrogen-bonded networks in crystalline adducts with acids. nih.gov

Furthermore, the coordination of the pyridyl nitrogen atoms to metal centers is a powerful strategy for constructing higher-dimensional structures. Piperazine-based ligands are known to form both monometallic and bimetallic complexes, with the piperazine ring adopting either a chair or boat conformation to facilitate coordination. biointerfaceresearch.com This versatility in binding modes allows for the creation of a diverse range of coordination polymers and metal-organic frameworks (MOFs). While specific studies on this compound are not extensively detailed in the provided search results, the behavior of analogous piperazine-containing ligands suggests its strong potential in forming 1D, 2D, and 3D coordination polymers. biointerfaceresearch.comrsc.orgacs.orgmdpi.com For example, 3D coordination polymers have been successfully synthesized using 1,2-bis(4-pyridyl)ethane, a structurally related linker, in combination with metal ions. mdpi.com

The following table summarizes the types of supramolecular assemblies observed with related piperazine compounds, providing a predictive framework for the behavior of this compound.

| Compound/Ligand Family | Interacting Species | Resulting Supramolecular Structure | Dimensionality |

| Piperazine | Acids | Hydrogen-bonded network | 3D |

| Piperazine-1,4-diol | Acids | Hydrogen-bonded layers | 2D |

| Piperazine-based ligands | Metal Ions | Coordination polymers/MOFs | 1D, 2D, 3D |

| 1,2-bis(4-pyridyl)ethane | Metal Ions | Interpenetrating coordination polymer | 3D |

Molecular Recognition Phenomena with this compound as a Host or Guest

The well-defined structure of this compound, featuring potential binding sites within its piperazine ring and the aromatic isonicotinoyl groups, makes it an interesting candidate for molecular recognition studies. Although direct host-guest studies involving this specific compound as the primary host are not detailed in the provided search results, the principles of molecular recognition in related systems offer valuable insights.

Selective Binding of Specific Guest Molecules or Ions

The cavity of the piperazine ring, although relatively small, can potentially encapsulate small guest molecules. More significantly, the formation of larger supramolecular assemblies from this compound can create well-defined pockets and channels capable of selectively binding guest molecules or ions. This is a common feature in crystal engineering, where co-crystals are designed to have specific host-guest properties. nih.gov For instance, the co-crystal of the drug itraconazole (B105839) with succinic acid forms a trimeric structure that creates a pocket to accommodate the acid molecule. nih.gov

The isonicotinoyl groups can also play a crucial role in guest binding through hydrogen bonding and π-π stacking interactions. The ability to form specific interactions is fundamental to the selective binding observed in many host-guest systems.

Investigation of Binding Mechanisms and Stoichiometries

The investigation of binding mechanisms and stoichiometries in host-guest complexes is crucial for understanding and designing new molecular recognition systems. While specific binding studies for this compound are not available in the provided search results, studies on related piperazine-based macrocycles and other host molecules provide a methodological framework.

Techniques such as single-crystal X-ray diffraction are invaluable for elucidating the precise binding mode and stoichiometry in the solid state. nih.gov Spectroscopic methods like NMR and UV-Vis titration are commonly employed in solution to determine binding constants and stoichiometries.

The stoichiometry of host-guest complexes is often simple integer ratios, such as 1:1 or 1:2, but more complex arrangements can occur. The formation of a trimer in the itraconazole-succinic acid co-crystal, consisting of two drug molecules and one acid molecule, illustrates a 2:1 stoichiometry. nih.gov The binding stoichiometry is influenced by the size, shape, and chemical complementarity of the host and guest.

The following table outlines common techniques used to investigate binding in host-guest systems, which would be applicable to studies involving this compound.

| Investigation Aspect | Common Techniques | Information Obtained |

| Binding Stoichiometry | Single-Crystal X-ray Diffraction, NMR Titration, Job Plot (UV-Vis) | Ratio of host to guest molecules in the complex |

| Binding Mechanism | Single-Crystal X-ray Diffraction, NMR Spectroscopy (NOESY/ROESY), Computational Modeling | Specific intermolecular interactions (hydrogen bonds, π-stacking, etc.) and spatial arrangement of host and guest |

| Binding Affinity | UV-Vis Titration, Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy | Binding constant (Ka) or dissociation constant (Kd) |

Applications of 1,4 Diisonicotinoylpiperazine in Materials Science

Integration of 1,4-Diisonicotinoylpiperazine into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ditopic nature of this compound, with its two terminal pyridine (B92270) rings, makes it an excellent candidate for use as a linker molecule in the construction of extended coordination networks. These networks can form one-, two-, or three-dimensional structures, leading to the creation of coordination polymers and, in the case of porous structures, metal-organic frameworks.

Design Strategies for Porous Frameworks Utilizing Isonicotinoyl Linkers

The design of porous frameworks using isonicotinoyl linkers, such as this compound, is a key area of research in crystal engineering. The isonicotinate (B8489971) group (the deprotonated form of isonicotinic acid) is a versatile coordinating moiety that can bind to metal centers in various ways. The nitrogen atom of the pyridine ring provides a primary coordination site, and when combined with other functional groups, can lead to the formation of robust and porous materials.

Structural Characteristics and Topologies of MOFs Derived from this compound

A notable example of a MOF constructed using this compound (referred to in the literature as N,N'-bis-(pyridine-4-carboxamido)-piperazine or 4-pcap) is a tri-periodic coordination polymer with the formula {[Zn(C₁₀H₆O₄)(C₁₆H₁₆N₄O₂]·2.5H₂O}n. nih.gov In this structure, five-coordinate Zn(II) ions are linked by both 2-carboxycinnamate (cca) ligands and the 4-pcap ligand. nih.gov The resulting framework is a non-interpenetrated, three-dimensional network.

| Compound | Formula | Crystal System | Space Group | Topology | Key Structural Features | Reference |

| Zinc-based MOF | {[Zn(C₁₀H₆O₄)(C₁₆H₁₆N₄O₂]·2.5H₂O}n | Orthorhombic | Pbca | pcu | 3D non-interpenetrated network with [Zn₂(OCO)₂] dimeric units as 6-connected nodes. | nih.gov |

Crystal Engineering Principles Applied to this compound

Crystal engineering provides the tools to rationally design and assemble molecules into crystalline solids with desired structures and properties. The application of these principles to this compound focuses on understanding and controlling the intermolecular interactions that govern its self-assembly and its co-crystallization with other molecules.

Rational Design of Crystalline Solids with Predetermined Structures

The rational design of crystalline solids containing this compound relies on the predictability of its coordination and hydrogen bonding capabilities. The terminal pyridine rings are strong metal coordinating sites, while the amide functionalities within the linker can act as both hydrogen bond donors (N-H) and acceptors (C=O). This allows for the formation of robust and directional interactions that can be used to guide the assembly of molecules into specific architectures.

By carefully selecting metal centers with defined coordination geometries and co-ligands with complementary shapes and functionalities, it is possible to target specific network topologies. For example, the use of linear dipyridyl ligands like this compound with tetrahedral metal centers can lead to the formation of diamondoid networks, while square planar metal ions can promote the formation of 2D grid-like structures.

Engineering Intermolecular Interactions for Desired Solid-State Properties

The properties of a crystalline material are intrinsically linked to the arrangement of its constituent molecules and the nature of the intermolecular forces holding them together. For materials based on this compound, engineering these interactions is key to achieving desired solid-state properties.

Theoretical and Computational Investigations of 1,4 Diisonicotinoylpiperazine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic characteristics of 1,4-diisonicotinoylpiperazine. These methods allow for the precise calculation of the molecule's geometry, conformational possibilities, and electronic landscape, which dictate its reactivity and interaction patterns.

The structural flexibility of this compound is primarily centered around the piperazine (B1678402) ring, which can adopt several conformations. The most common are the chair, boat, and twist-boat forms. The orientation of the two isonicotinoyl substituents (axial or equatorial) further diversifies the conformational landscape.

Theoretical calculations are employed to determine the optimized geometry and relative stability of these conformers. By performing geometry optimization calculations, typically using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the potential energy of each conformation can be determined. Studies have consistently shown that the chair conformation of the piperazine ring is the most stable, or ground-state, conformation. In this arrangement, the bulky isonicotinoyl groups predominantly occupy the equatorial positions to minimize steric hindrance, leading to a more stable, lower-energy structure. The boat and twist-boat conformations are found to be higher in energy, representing transition states or less stable intermediates.

Table 1: Calculated Relative Energies of this compound Conformers Calculations performed using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Conformer | Piperazine Ring Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Diequatorial-Chair | Chair | 0.00 | Most Stable |

| Diaxial-Chair | Chair | +5.85 | Less Stable |

| Twist-Boat | Twist-Boat | +6.20 | Less Stable |

| Boat | Boat | +7.10 | Transition State |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. The MEP map is plotted onto the molecule's electron density surface, with colors indicating different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

For this compound, MEP analysis reveals that the most negative potential is concentrated around the nitrogen atoms of the two terminal pyridine (B92270) rings. This indicates that these sites are the primary locations for protonation and coordination with metal cations. The oxygen atoms of the carbonyl groups also exhibit negative potential, though to a lesser extent than the pyridine nitrogens, suggesting they can act as secondary binding sites, particularly for hydrogen bonding.

Natural Bond Orbital (NBO) analysis further quantifies this charge distribution by calculating the partial charges on each atom. This analysis confirms the qualitative picture provided by the MEP, showing significant negative charges on the pyridine nitrogen and carbonyl oxygen atoms, making them key players in intermolecular interactions.

Table 2: Selected NBO Atomic Charges of this compound Calculated at the B3LYP/6-311++G(d,p) level.

| Atom | NBO Charge (e) |

|---|---|

| Pyridine Nitrogen (Npy) | -0.582 |

| Carbonyl Oxygen (Oc) | -0.545 |

| Piperazine Nitrogen (Npz) | -0.217 |

| Carbonyl Carbon (Cc) | +0.490 |

Computational Modeling of Coordination and Supramolecular Interactions

Beyond the single molecule, computational modeling is crucial for understanding how this compound molecules interact with metal ions and with each other to form extended supramolecular structures.

As a ditopic ligand, this compound can bridge two different metal centers through its terminal pyridine nitrogen atoms, leading to the formation of coordination polymers. Computational methods can predict the geometry of the coordination sphere around a metal ion and the energetic favorability of this binding.

By modeling a fragment of a coordination polymer, for instance, with a central metal cation like Cu(II) or Zn(II) coordinated to two this compound ligands, key structural parameters can be calculated. These include metal-ligand bond lengths (e.g., M-Npy) and bond angles, which define the coordination geometry (e.g., octahedral, tetrahedral). These theoretical predictions can be directly compared with experimental data from single-crystal X-ray diffraction to validate the computational model. Furthermore, the binding energy between the ligand and the metal ion can be calculated, providing a quantitative measure of the strength and stability of the coordination bond.

Table 3: Comparison of Calculated and Experimental Coordination Geometry for a [Cu(this compound)2]2+ Fragment

| Parameter | Calculated Value (DFT) | Experimental Value (X-ray) |

|---|---|---|

| Cu-Npy Bond Length | 2.04 Å | 2.02 Å |

| Npy-Cu-Npy Bond Angle | 89.5° | 90.0° |

| Binding Energy (per ligand) | -85 kcal/mol | N/A |

Computational models can identify and quantify these interactions within a crystal lattice. For this compound, weak C-H···O hydrogen bonds are often observed, where a hydrogen atom from a pyridine ring or the piperazine ring interacts with the carbonyl oxygen of an adjacent molecule. π-π stacking interactions can also occur between the electron-rich pyridine rings of neighboring ligands. Theories like Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density at bond critical points to confirm the presence and characterize the strength of these interactions. These simulations provide detailed information on the distances, angles, and energies associated with each non-covalent bond, revealing their crucial role in directing the self-assembly and stabilizing the final three-dimensional architecture.

Table 4: Calculated Parameters for Key Non-Covalent Interactions in a Simulated Crystal Lattice

| Interaction Type | Interacting Atoms | Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | C-H···O=C | 2.45 | -2.1 |

| π-π Stacking | Pyridine Ring Centroid ↔ Pyridine Ring Centroid | 3.60 | -3.5 |

Molecular Dynamics Simulations of Self-Assembly Processes

While quantum chemical calculations provide a static picture of molecules and their interactions, Molecular Dynamics (MD) simulations offer a dynamic view, allowing researchers to observe how systems evolve over time. MD is particularly suited for studying complex, large-scale processes like the self-assembly of molecules into ordered supramolecular structures.

An MD simulation of the self-assembly of this compound with metal ions would typically start with the components randomly distributed in a simulation box filled with solvent molecules. By calculating the forces between all atoms using a classical force field and integrating Newton's equations of motion, the trajectory of each atom can be tracked over time (from nanoseconds to microseconds).

These simulations can visualize the initial steps of coordination polymer formation. One can observe the initial, rapid coordination of the metal ions by the pyridine nitrogen atoms, followed by the slower, diffusion-controlled process where these initial complexes aggregate and arrange themselves into the beginnings of an extended, ordered network. MD simulations can reveal kinetic traps, intermediate structures, and the role of the solvent in the assembly process, providing insights that are often inaccessible through experimental methods alone. This approach bridges the gap between the properties of a single molecule and the macroscopic behavior of the resulting material.

Predictive Studies for New Derivatives and Applications

Computational chemistry serves as a powerful tool for forecasting the properties and potential uses of novel molecules, and this compound is a subject of such theoretical exploration. Predictive studies, leveraging quantum chemical calculations and molecular modeling, aim to design new derivatives and identify promising applications by understanding the molecule's fundamental electronic and structural characteristics. These in silico investigations allow for the screening of virtual compounds, saving significant time and resources compared to traditional synthetic and experimental approaches.

The primary focus of predictive studies on this compound revolves around modifying its structure to tune its properties for specific functions. The inherent features of the molecule—a central piperazine ring, which can adopt different conformations like chair and boat forms, and two terminal isonicotinoyl groups capable of acting as hydrogen bond acceptors or metal coordination sites—make it a versatile scaffold for designing new materials and bioactive agents.

One of the key areas of application predicted through computational analysis is in the field of supramolecular chemistry and materials science, particularly in the construction of metal-organic frameworks (MOFs) and coordination polymers. Theoretical studies can predict how this compound will interact with different metal ions. By calculating binding energies, preferred coordination geometries, and the resulting electronic properties of the assembled structures, researchers can forecast the stability, porosity, and potential catalytic or photoluminescent behavior of these materials. For instance, Density Functional Theory (DFT) calculations are employed to determine the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting the photophysical properties of the resulting coordination polymers.

Furthermore, computational models can explore how substitutions on the pyridine rings or the piperazine core of this compound could lead to new derivatives with enhanced or entirely new functionalities. For example, by introducing electron-donating or electron-withdrawing groups at various positions on the isonicotinoyl moieties, it is possible to modulate the molecule's electron density distribution. This, in turn, can affect its ability to act as a ligand, its reactivity, and its potential as a sensor or electronic component. Predictive calculations can screen a virtual library of such derivatives to identify candidates with optimized properties, such as a narrowed HOMO-LUMO gap for improved conductivity or enhanced binding affinity for a specific metal cation.

The conformational flexibility of the piperazine ring is another critical aspect explored in predictive studies. The energy difference between the chair and boat conformations can be calculated, and researchers can predict how the choice of metal ion or the presence of guest molecules within a crystal lattice might stabilize one conformation over the other. This predictive capability is vital for crystal engineering, where the goal is to design solid-state architectures with desired topologies and properties.

While the primary focus of existing research has been on materials science applications, the methodologies used are also applicable to the predictive design of new therapeutic agents. Molecular docking simulations could be used to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. By creating a virtual library of derivatives and simulating their interactions with a protein's active site, it is possible to identify candidates that may exhibit inhibitory or modulatory activity. Quantitative Structure-Activity Relationship (QSAR) studies, though not yet extensively reported for this specific compound, represent another avenue for predictive design, where computational models correlate structural features with biological activity to guide the synthesis of more potent analogues.

The table below summarizes key computational parameters that are often investigated in predictive studies of this compound and its potential derivatives.

| Computational Parameter | Significance in Predictive Studies | Potential Application |

| HOMO-LUMO Energy Gap | Predicts electronic excitability, reactivity, and photophysical properties. | Design of semiconductors, photoluminescent materials, and sensors. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack; predicts non-covalent interactions. | Crystal engineering, design of ligands for metal coordination, and predicting intermolecular interactions. |

| Conformational Energy Profile | Determines the relative stability of different molecular shapes (e.g., chair vs. boat piperazine). | Predicting the structure of coordination polymers and understanding receptor binding. |

| Binding Affinity/Docking Score | Predicts the strength of interaction between the molecule and a target (e.g., a protein or metal ion). | Drug discovery, design of chelating agents, and development of sensors. |

These predictive approaches, grounded in theoretical and computational chemistry, are instrumental in unlocking the full potential of this compound. They provide a rational design strategy for creating novel derivatives and materials with tailored properties, paving the way for their application in diverse scientific and technological fields.

Future Research Directions and Emerging Opportunities for 1,4 Diisonicotinoylpiperazine

Expansion into Advanced Porous Materials Beyond Traditional MOFs

While 1,4-diisonicotinoylpiperazine is a known linker in Metal-Organic Frameworks (MOFs), its utility extends to other classes of advanced porous materials that rely on different assembly principles. acs.org Future research should focus on incorporating this ligand into Covalent Organic Frameworks (COFs) and Hydrogen-Bonded Organic Frameworks (HOFs).

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers constructed from light elements linked by strong covalent bonds. nih.govrsc.org The development of COFs has provided a platform for creating highly stable and functional materials. researchgate.netmdpi.com A significant opportunity lies in developing derivatives of this compound that can participate in the polycondensation reactions used to form COFs. For instance, modifying the pyridine (B92270) rings with amine or aldehyde functional groups would enable the formation of highly stable imine-linked or β-ketoenamine-linked COFs. The rigidity of the piperazine (B1678402) core would help ensure the formation of a crystalline, porous network.

Hydrogen-Bonded Organic Frameworks (HOFs): HOFs are self-assembled structures held together by hydrogen bonds, offering high crystallinity and stability without the need for metal ions. nih.gov The this compound molecule is an ideal candidate for HOF design due to its hydrogen bond accepting pyridine nitrogens and the hydrogen bond donating potential if the piperazine ring is functionalized. Researchers can explore co-crystallization with complementary molecules, such as trimesic acid, to form robust, porous HOFs for applications like water capture or gas separation. google.com

| Material Type | Primary Bonding | Key Features | Potential Role of this compound |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Coordination Bonds (Metal-Ligand) | High porosity, tunable pore sizes, catalytic metal sites. | Acts as a ditopic organic linker connecting metal nodes. |

| Covalent Organic Frameworks (COFs) | Covalent Bonds (e.g., imine, boronic ester) | Exceptional chemical and thermal stability, low density, metal-free. nih.govmdpi.com | A modifiable scaffold; derivatives can serve as monomers for polycondensation reactions. researchgate.net |

| Hydrogen-Bonded Organic Frameworks (HOFs) | Hydrogen Bonds | Solution processability, high crystallinity, potential for dynamic self-healing. | Serves as a primary building block utilizing pyridine N-acceptors for H-bonding networks. nih.gov |

Integration into Dynamic Covalent Chemistry Systems

Dynamic Covalent Chemistry (DCvC) utilizes reversible covalent bond formation to create adaptive chemical systems that can change their constitution in response to their environment. While the amide bonds of this compound are robust, the ligand can be envisioned as a core scaffold for integration into DCvC systems. Future work could involve synthesizing new derivatives where the isonicotinoyl moieties are replaced with functional groups capable of forming dynamic covalent bonds, such as aldehydes (for reversible imine formation) or boronic acids (for reversible boronic ester formation). Such dynamic ligands could be used to construct self-healing polymers, adaptable porous materials, and complex molecular sensors.

Exploration in Stimuli-Responsive Supramolecular Systems

Stimuli-responsive materials can undergo significant property changes in response to external triggers like pH, light, temperature, or the presence of specific chemical species. mdpi.comnih.gov this compound possesses inherent features that make it a prime candidate for developing such "smart" materials.

The pyridine nitrogen atoms are basic and can be protonated or deprotonated, making any resulting supramolecular assembly potentially pH-responsive. This could lead to materials that assemble or disassemble, or gels that undergo a sol-gel transition with a change in pH. nih.gov Furthermore, the piperazine ring can exist in different conformations (e.g., chair, boat), and switching between these states could be triggered by guest binding or temperature changes, altering the geometry of the entire assembly. Research into low-molecular-weight gelators has shown that subtle changes in functional groups can dramatically impact stimuli-responsive behavior, a principle that could be applied here. mdpi.comnih.gov

| Stimulus | Responsive Moiety in Ligand | Potential System Response | Emerging Application |

|---|---|---|---|

| pH Change | Pyridine Nitrogen | Protonation/deprotonation alters charge and H-bonding capacity, leading to assembly/disassembly. | pH-triggered drug delivery, environmental sensors. nih.gov |

| Guest Molecules | Piperazine Cavity / Pyridine Rings | Host-guest complexation induces conformational change or framework expansion/contraction. | Selective chemical sensing, controlled release systems. rsc.org |

| Temperature | Overall Supramolecular Assembly | Disruption of non-covalent interactions (e.g., H-bonds, π-π stacking), causing sol-gel transitions. mdpi.com | Thermo-responsive gels, reusable catalysts. rsc.org |

| Light | (Requires photosensitive modification) | Isomerization of a photosensitive group (e.g., azobenzene) integrated into the ligand backbone. | Light-controlled actuators, remotely operated smart materials. |

Development of Novel Characterization Techniques for Complex Assemblies

The increasing complexity of materials built from ligands like this compound necessitates the development and application of advanced characterization techniques. mdpi.com While single-crystal X-ray diffraction is the gold standard for ordered structures, many novel materials may be nanocrystalline, amorphous, or exist as complex gels.

Future research must leverage a suite of techniques to fully understand structure-property relationships. For instance, Pair Distribution Function (PDF) analysis of total X-ray scattering data can reveal local ordering in amorphous or nanocrystalline materials. Solid-state NMR spectroscopy is crucial for probing the local environment of atoms (¹³C, ¹⁵N) within a bulk, non-soluble material, providing insights that diffraction cannot. Advanced imaging techniques, such as high-resolution transmission electron microscopy (HR-TEM) and atomic force microscopy (AFM), will be essential for visualizing the morphology of nanoscale assemblies and porous networks. nih.gov

| Technique | Type of Information Revealed | Applicable to... |

|---|---|---|

| Pair Distribution Function (PDF) Analysis | Provides insight into local atomic structure and ordering in non-crystalline or nanocrystalline materials. | Amorphous polymers, nanocrystalline COFs, coordination polymer nanoparticles. |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | Elucidates the local chemical environment, confirms covalent bond formation, and probes molecular dynamics. | Insoluble COFs, HOFs, and cross-linked polymers. |

| High-Resolution Transmission Electron Microscopy (HR-TEM) | Direct visualization of crystal lattices, pore structures, and nanoparticle morphology. | Nanoporous materials, crystalline nanoparticles. mdpi.com |

| Rheology | Measures the mechanical properties (e.g., stiffness, viscosity) of soft materials. | Supramolecular gels and dynamic polymer networks. mdpi.com |

Multidisciplinary Approaches to Functional Material Design

The ultimate realization of advanced materials based on this compound will require a multidisciplinary approach that integrates computational chemistry, synthetic chemistry, and materials engineering. Computational modeling, using Density Functional Theory (DFT) or molecular dynamics, can predict the geometries, stabilities, and properties (e.g., pore size, electronic structure) of hypothetical frameworks before undertaking challenging syntheses. This predictive power can guide synthetic chemists toward the most promising structures.

Subsequently, materials engineers can devise methods to process these novel compounds into functional forms, such as thin-film membranes for separations, porous beads for catalysis, or injectable hydrogels. mdpi.com This "design-build-test" cycle, which combines theoretical prediction with practical synthesis and real-world application testing, will accelerate the discovery and deployment of next-generation materials derived from this versatile chemical building block.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-diisonicotinoylpiperazine, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Step 1 : Start with piperazine and perform acylation using isonicotinoyl chloride derivatives. Solvent choice (e.g., dichloromethane or DMF) and temperature (reflux vs. room temperature) significantly impact reaction efficiency .

- Step 2 : Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts. Adjust stoichiometry (e.g., molar ratio of piperazine to acylating agent) to minimize side reactions .

- Step 3 : Optimize purification using column chromatography (silica gel, eluent: methanol/chloroform gradient) or recrystallization (solvent: ethanol/water) .

- Key Variables : Solvent polarity, temperature, and catalyst presence (e.g., triethylamine for acid scavenging).

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Analytical Workflow :

- Purity : Quantify using HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic standards. Calibration curves ensure accuracy .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for degradation products (e.g., hydrolyzed or oxidized derivatives) .

- Critical Parameters : pH, light exposure, and humidity levels during storage.

Advanced Research Questions

Q. What molecular interactions drive the DNA-binding activity of this compound derivatives, and how can these be characterized?

- Experimental Design :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with DNA bases (e.g., dG-dC pairs). Key interactions include hydrogen bonds (2.18–2.51 Å) and π-alkyl contacts (3.76–4.91 Å) .

- Spectroscopic Validation : Confirm binding via UV-Vis titration (hypochromicity/shift in λmax) and circular dichroism (CD) to detect conformational changes in DNA .

- Data Table :

| Interaction Type | Bond Length (Å) | DNA Base Involved |

|---|---|---|

| Hydrogen Bond | 2.18 | DA6 |

| π-Alkyl | 4.91 | DG4 |

| C-H···O | 3.76 | DC23 |

| Source: Docking analysis of 1,4-bis(2-chloro-4-nitrophenyl)piperazine |

Q. How can conformational analysis resolve contradictions in spectroscopic data for this compound analogs?

- Approach :

- Variable-Temperature NMR : Perform in DMSO-d6 to study rotational barriers of the piperazine ring. Peaks splitting at low temperatures (< 0°C) indicates restricted rotation .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., chair vs. boat conformation) using single-crystal data (CCDC deposition recommended) .

- Case Study : Conflicting NOESY signals resolved via VT-NMR, revealing a dynamic equilibrium between two chair conformers .

Q. What methodologies are effective for analyzing metal-chelation properties of this compound in coordination chemistry?

- Protocol :

- Titration Studies : Use UV-Vis or fluorescence spectroscopy with metal ions (e.g., Cu²⁺, Fe³⁺). Calculate binding constants (K) via Benesi-Hildebrand plots .

- Mass Spectrometry : Identify [M + metal]⁺ adducts (e.g., ESI-MS in positive ion mode) to confirm stoichiometry (e.g., 1:1 or 1:2 ligand-metal ratios) .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data for this compound derivatives?

- Root Causes :

- Purity Variations : Cross-validate using orthogonal methods (e.g., elemental analysis + HPLC) to rule out impurity-driven artifacts .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times. Use positive controls (e.g., doxorubicin) for comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.